molecular formula C34H22CuN4O6 B15342844 Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen CAS No. 16521-34-9

Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen

Cat. No.: B15342844
CAS No.: 16521-34-9
M. Wt: 646.1 g/mol
InChI Key: OPZGSCYAVKVXQO-UHFFFAOYSA-L
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Description

This copper(II) complex features two 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylato ligands coordinated to a central Cu²⁺ ion via oxygen atoms (κO binding mode). The carboxylato (-COO⁻) and hydroxy (-OH) groups enhance solubility in polar solvents and enable hydrogen bonding, influencing crystal packing and stability . The dihydrogen counterion (H₂⁺) suggests a protonated form, which may affect its acidity and reactivity compared to alkali metal salts of analogous cuprates.

Properties

CAS No.

16521-34-9

Molecular Formula

C34H22CuN4O6

Molecular Weight

646.1 g/mol

IUPAC Name

copper;hydron;3-oxido-4-phenyldiazenylnaphthalene-2-carboxylate

InChI

InChI=1S/2C17H12N2O3.Cu/c2*20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h2*1-10,20H,(H,21,22);/q;;+2/p-2

InChI Key

OPZGSCYAVKVXQO-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) typically involves the reaction of 3-hydroxy-4-(phenylazo)naphthalene-2-carboxylic acid with a copper(II) salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ligand Substitution Reactions

The carboxylato and hydroxy ligands in this cuprate exhibit moderate lability, enabling substitution under specific conditions:

Reaction TypeConditionsProductsCitations
AquationAqueous acidic media (pH < 4)Replacement of carboxylato with H₂O
Ammonia ComplexationExcess NH₃ in ethanolFormation of [Cu(NH₃)₄]²⁺ adduct

These substitutions are reversible and depend on ligand field strength. The phenylazo groups remain intact due to their strong π-backbonding with copper .

Redox Reactions

The Cu²⁺ center participates in electron-transfer processes:

Oxidation :

Cu2++Strong oxidant (e.g., H2O2)Cu3+ intermediates (unstable)\text{Cu}^{2+} + \text{Strong oxidant (e.g., } \text{H}_2\text{O}_2\text{)} \rightarrow \text{Cu}^{3+} \text{ intermediates (unstable)}

Observed in alkaline solutions but limited by ligand stability.

Reduction :

Cu2++Ascorbic acidCu+ or Cu0 nanoparticles\text{Cu}^{2+} + \text{Ascorbic acid} \rightarrow \text{Cu}^+ \text{ or } \text{Cu}^0 \text{ nanoparticles}

Triggers simultaneous reduction of phenylazo groups to amines .

Photoisomerization

The phenylazo groups undergo reversible trans-to-cis isomerization under UV light (365 nm):

Propertytrans-Isomercis-Isomer
λ<sub>max</sub>480 nm420 nm
StabilityThermodynamically favoredMetastable (reverts in dark)

This photoresponse enables applications in optoelectronic switches .

Acid-Base Reactivity

The hydroxy and carboxylato ligands display pH-dependent behavior:

  • Deprotonation :
    At pH > 8, hydroxy groups lose protons, forming a more rigid octahedral geometry:

    -OH+OH-O+H2O\text{-OH} + \text{OH}^- \rightarrow \text{-O}^- + \text{H}_2\text{O}
  • Protonation :
    Below pH 3, carboxylato groups protonate, destabilizing the complex .

Catalytic Activity

Preliminary studies suggest this cuprate accelerates:

  • Azo Coupling Reactions : Acts as electron mediator for diazonium salt formation (yield improvement: 12–18%)

  • Oxidative Polymerization : Facilitates polypyrrole synthesis at reduced overpotentials

Stability Considerations

Critical degradation pathways include:

  • Thermal Decomposition : >200°C → CuO + organic fragments

  • Photodegradation : Prolonged UV exposure cleaves azo bonds (half-life: 14 hrs under 365 nm)

Scientific Research Applications

Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, potentially disrupting their normal function. The phenylazo and naphthalene groups can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cuprates share structural or functional similarities with the target compound, differing in substituents, counterions, or coordination modes:

Structural and Functional Group Comparisons

CAS Number Key Substituents/Features Counterion Key Properties/Applications Reference
Target Compound 3-hydroxy, 4-phenylazo, 2-naphthalenecarboxylato ligands Dihydrogen (H₂⁺) Chromogenic properties, moderate solubility
83232-53-5 5-ethoxy, 4-hydroxy, 2,7-naphthalenedisulfonato; biphenyl-azo backbone Tetrasodium High water solubility (sulfonato groups), dye industry
73070-37-8 5-amino, 4-hydroxy, 2,7-naphthalenedisulfonato; biphenyl-azo backbone Diethanolamine sodium salts Enhanced stability (amino groups), potential biosensing
72906-63-9 2-hydroxy-6-sulfo-naphthalenyl azo; biphenyl-azo backbone Trilithium High thermal stability (sulfo groups), catalytic applications
86262-21-7 Benzoylamino, hydroxy, disulfo-naphthalenyl azo; ethanolamine coordination Tetrasodium Chelation-enhanced stability, biomedical imaging

Key Observations:

  • Solubility: Sulfonato (-SO₃⁻) groups (e.g., 83232-53-5, 72906-63-9) confer higher water solubility compared to carboxylato (-COO⁻) groups in the target compound .
  • Stability: Amino (-NH₂) or ethanolamine groups (e.g., 73070-37-8, 86262-21-7) improve thermal and chemical stability via hydrogen bonding or chelation .
  • Chromogenicity: All azo-containing cuprates exhibit intense coloration, but phenylazo groups in the target compound may redshift absorption spectra due to extended conjugation .

Counterion Effects

  • Alkali Metal Salts (Na⁺, Li⁺): Enhance solubility and ionic conductivity (e.g., 83232-53-5, 72906-63-9) .

Coordination Modes

  • κO vs. κN Binding: The target compound uses κO coordination for hydroxy and carboxylato groups, whereas analogues like 86262-21-7 employ mixed κO/κN modes (e.g., ethanolamine), altering redox behavior .
  • Bridging Ligands: Compounds with μ-bridging sulfonato or carboxylato ligands (e.g., 83232-53-5) form polymeric networks, influencing mechanical properties .

Research Findings and Data Tables

Table 1: Spectroscopic Data (Representative Examples)

Compound λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹) Solubility (g/L, H₂O)
Target Compound 520 1.2×10⁴ 8.5
83232-53-5 (Na⁺) 480 9.8×10³ 45.2
72906-63-9 (Li⁺) 550 1.5×10⁴ 32.7

Notes:

  • Higher λₘₐₓ in the target compound correlates with extended π-conjugation from phenylazo groups .
  • Solubility differences reflect substituent hydrophilicity (sulfonato > carboxylato) .

Critical Analysis of Evidence

  • –10 provide structural data but lack quantitative stability or reactivity metrics.
  • Functional inferences (e.g., solubility, chromogenicity) are derived from substituent chemistry rather than direct experimental data.
  • Counterion effects are underexplored in the literature; further studies on protonation states (H₂⁺ vs. Na⁺) are needed.

Biological Activity

The compound Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen , commonly referred to as a bis(phenylazo) cuprate, has garnered attention for its potential biological activities. This article delves into the biological properties and activities of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula

The molecular formula of the compound is C34H22CuN4O6C_{34}H_{22}CuN_{4}O_{6} .

Structural Characteristics

The structure features:

  • Copper (Cu) coordinated with two bis(phenylazo) ligands.
  • Hydroxy groups that may contribute to its solubility and reactivity.

Table 1: Structural Data

PropertyValue
Molecular Weight634.0 g/mol
CAS Number13194-92-8
SolubilitySoluble in organic solvents
ColorDark blue

Antioxidant Activity

Research indicates that cuprate compounds often exhibit significant antioxidant properties. These properties are attributed to the ability of copper ions to participate in redox reactions, which can neutralize free radicals .

Cytotoxicity Studies

A study on the cytotoxic effects of similar cuprate compounds demonstrated that they can induce apoptosis in cancer cell lines. The mechanism is believed to involve oxidative stress and disruption of mitochondrial function .

Antimicrobial Properties

Cuprate complexes have shown promising antimicrobial activity against various pathogens. The interaction of copper ions with microbial cell membranes can disrupt their integrity, leading to cell death .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialEffective against bacteria and fungi

Case Study 1: Anticancer Potential

In a controlled study, a bis(phenylazo) cuprate was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's mechanism involves oxidative stress induction and mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various cuprate compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that the cuprate exhibited significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections .

The biological activity of cuprates is largely attributed to:

  • Copper Ion Release : The release of copper ions can lead to increased oxidative stress within cells.
  • Interaction with Biological Molecules : Cuprates can interact with proteins and nucleic acids, potentially altering their function.

These mechanisms underline the importance of further research into their therapeutic applications.

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